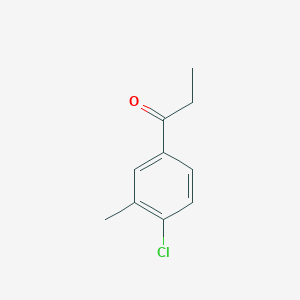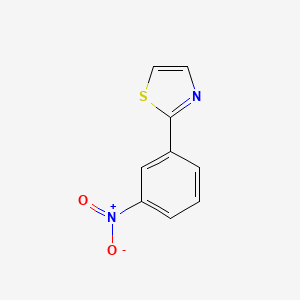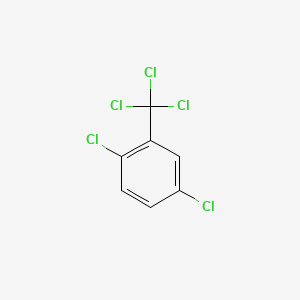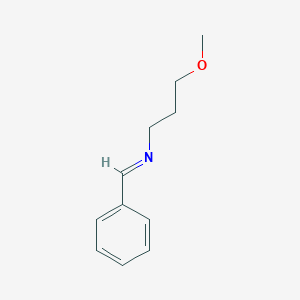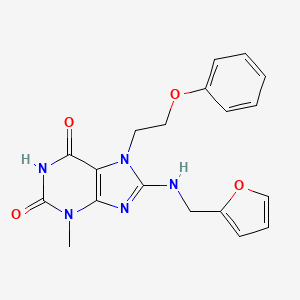
6-Bromoundecane
説明
6-Bromoundecane is a bromoalkane compound. It is an organic compound consisting of an undecane backbone with a bromine atom attached to one of its carbon atoms .
Synthesis Analysis
The synthesis of bromoalkanes generally involves the free-radical addition of hydrogen bromide to the corresponding alkene . For 6-Bromoundecane, the alkene would be 1-undecene. The reaction conditions lead to anti-Markovnikov addition, giving the bromo derivative .Chemical Reactions Analysis
The specific chemical reactions involving 6-Bromoundecane would depend on the conditions and reactants present. Bromoalkanes in general can undergo various types of reactions, including nucleophilic substitution and elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Bromoundecane would be similar to those of other bromoalkanes. These might include its state at room temperature, boiling and melting points, density, solubility in various solvents, and reactivity with different chemical reagents .科学的研究の応用
Photolabile Protecting Group in Organic Chemistry 6-Bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin (Bhc-diol), a derivative of 6-Bromoundecane, has been utilized as a photoremovable protecting group for aldehydes and ketones under simulated physiological conditions. This application is significant in organic synthesis, where Bhc-diol enables the controlled release of compounds like benzaldehyde and acetophenone upon exposure to light, a process demonstrated through single- and two-photon-induced reactions (Lu et al., 2003).
In Radiotracer Development 6-Bromo-7-[(11)C]methylpurine, another derivative, has shown potential as a radiotracer for assessing the function of multidrug resistance-associated protein 1 (MRP1) in the brain. This compound reacts with glutathione via glutathione S-transferases and converts into a substrate for MRP1, an efflux pump. Its rapid conversion rate and interspecies reactivity variations highlight its usefulness in quantitative assessment of MRP1 function, with potential adjustments for different species, including humans (Okamura et al., 2009).
Synthesis of Complex Organic Compounds The synthesis of complex organic compounds like 5-Hexadecanolide, 6-Acetoxy-5-hexadecanolide, and Tanikolide has employed 1-Bromoundecane as a starting material. This application involves creating a 16-carbon skeleton through Wittig olefination and Grignard addition, followed by functional group transformations. This showcases the role of 6-Bromoundecane derivatives in constructing intricate organic molecules (Chang et al., 2001).
Cancer Research In cancer research, compounds like 6-Bromoisatin, derived from 6-Bromoundecane, have been explored for their anticancer activity. Studies on Muricid molluscs, a natural source of brominated isatin, have demonstrated the safety and efficacy of synthetic 6-Bromoisatin in reducing the risk of early-stage colorectal tumor formation. These studies reveal its potential as a lead compound for colorectal cancer prevention without significant toxic side-effects (Esmaeelian et al., 2013).
Kinetic and Synthesis Studies in Chemistry Kinetic and synthesis studies of synthetic chromene derivatives, like dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate, have been conducted due to their significance as drugs and biological activities. These studies involve detailed investigations of reaction mechanisms, activation parameters, and experimental and theoretical evaluations, showcasing the chemical versatility of 6-Bromoundecane derivatives (Asheri et al., 2016).
Applications in Electrochemistry 6-Bromoundecane derivatives have also found applications in electrochemistry. For example, studies on the catalytic reduction of 6-Bromo-1-hexene by nickel(I) salen electrogenerated at glassy carbon cathodes in acetonitrile illustrate the electrochemical applications of these compounds, showcasing their potential in chemical synthesis and industrial processes (Fang et al., 2001).
作用機序
Safety and Hazards
特性
IUPAC Name |
6-bromoundecane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23Br/c1-3-5-7-9-11(12)10-8-6-4-2/h11H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXAKVLBCNLKTKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCCCC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408464 | |
| Record name | 6-bromoundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
106593-84-4 | |
| Record name | 6-bromoundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



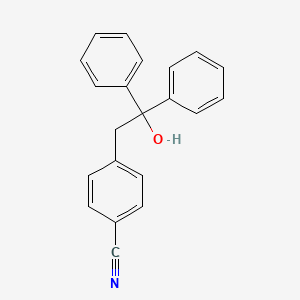

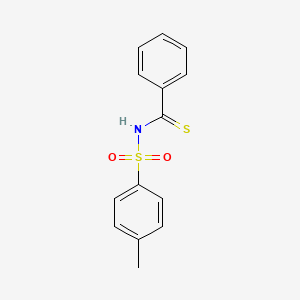

![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B3045340.png)
![N-[3-(dimethylamino)propyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride](/img/structure/B3045341.png)
![ethyl 2-({[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetyl}amino)benzoate](/img/structure/B3045344.png)
